5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 314745-84-1
VCID: VC11808266
InChI: InChI=1S/C17H12Cl2O4/c1-9-16(17(20)21)11-7-10(5-6-15(11)23-9)22-8-12-13(18)3-2-4-14(12)19/h2-7H,8H2,1H3,(H,20,21)
SMILES: CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)C(=O)O
Molecular Formula: C17H12Cl2O4
Molecular Weight: 351.2 g/mol

5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

CAS No.: 314745-84-1

Cat. No.: VC11808266

Molecular Formula: C17H12Cl2O4

Molecular Weight: 351.2 g/mol

* For research use only. Not for human or veterinary use.

5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid - 314745-84-1

Specification

CAS No. 314745-84-1
Molecular Formula C17H12Cl2O4
Molecular Weight 351.2 g/mol
IUPAC Name 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Standard InChI InChI=1S/C17H12Cl2O4/c1-9-16(17(20)21)11-7-10(5-6-15(11)23-9)22-8-12-13(18)3-2-4-14(12)19/h2-7H,8H2,1H3,(H,20,21)
Standard InChI Key MGZXVXMTZCLZEV-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)C(=O)O
Canonical SMILES CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)C(=O)O

Introduction

Structural Features

This compound consists of:

  • A benzofuran core (a fused aromatic system of benzene and furan).

  • A carboxylic acid group at the 3-position of the benzofuran ring.

  • A methoxy group attached to a 2,6-dichlorophenyl substituent at the 5-position.

  • A methyl group at the 2-position of the benzofuran ring.

General Synthetic Pathway

The synthesis of compounds like 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid typically involves:

  • Preparation of the Benzofuran Core:

    • Starting from salicylaldehyde derivatives, cyclization reactions are employed to form the benzofuran scaffold.

    • Functional groups such as methyl and carboxylic acid are introduced via selective substitution or oxidation reactions.

  • Introduction of Substituents:

    • The methoxy group linked to the 2,6-dichlorophenyl moiety can be added using Williamson ether synthesis.

    • Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.

  • Final Assembly:

    • Coupling reactions are used to attach the substituted phenyl group to the benzofuran core.

    • Purification is performed through recrystallization or column chromatography to achieve high yields.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Halogen-substituted benzofurans, such as this compound, exhibit activity against Gram-positive bacteria and fungi due to their ability to disrupt microbial membranes or inhibit enzymatic pathways .

Anti-inflammatory Potential

The presence of a carboxylic acid group suggests that this compound may act as an anti-inflammatory agent by modulating cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Drug Development

The dichlorophenyl moiety enhances lipophilicity and membrane permeability, making this compound a potential candidate for drug development targeting diseases such as cancer or autoimmune disorders.

Research Findings

Studies on related compounds indicate:

  • Antimicrobial Efficacy: Halogenated benzofurans show minimum inhibitory concentrations (MIC) ranging from 50–200 µg/mL against Gram-positive bacteria and fungi .

  • Structural Stability: X-ray crystallography confirms the stability of benzofuran derivatives under physiological conditions .

  • Toxicity Profile: Preliminary studies suggest low cytotoxicity at therapeutic doses, though further testing is required for clinical validation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator